![molecular formula C10H8N4 B13567994 Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
Imidazo[1,2-c]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-c]quinazolin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical sciences. This compound is part of a broader class of imidazoquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-c]quinazolin-5-amine typically involves multi-component reactions (MCRs), which are efficient and environmentally friendly. One common method is the Groebke–Blackburn–Bienaymé reaction, which involves the reaction of an aldehyde, an isocyanide, and a heterocyclic compound containing an amidine fragment . This reaction is often carried out in the presence of various catalysts and under solvent-free conditions to enhance yield and reduce environmental impact .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, solvent-free conditions and the use of recyclable catalysts are preferred to minimize waste and reduce costs .
化学反応の分析
Types of Reactions: Imidazo[1,2-c]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may produce various substituted imidazoquinazolines .
科学的研究の応用
Imidazo[1,2-c]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of imidazo[1,2-c]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Imidazo[1,2-c]quinazolin-5-amine can be compared with other similar compounds, such as:
Imidazo[1,5-a]quinoxalines: Known for their anticancer and neuroprotective activities.
Imidazo[1,2-a]quinoxalines: Studied for their potential as enzyme inhibitors and therapeutic agents.
Benzimidazoquinazolines: Investigated for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound .
特性
分子式 |
C10H8N4 |
|---|---|
分子量 |
184.20 g/mol |
IUPAC名 |
imidazo[1,2-c]quinazolin-5-amine |
InChI |
InChI=1S/C10H8N4/c11-10-13-8-4-2-1-3-7(8)9-12-5-6-14(9)10/h1-6H,(H2,11,13) |
InChIキー |
VRNQEIBRGYRAPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC=CN3C(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



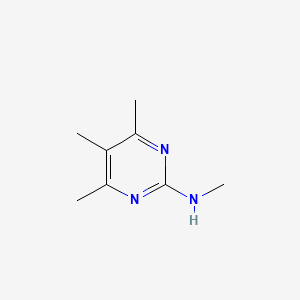
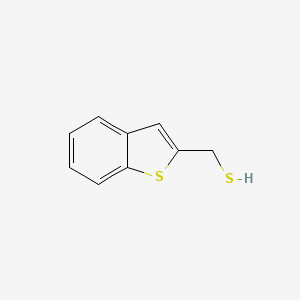
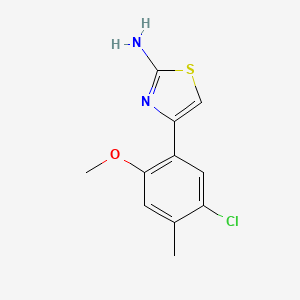
![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)
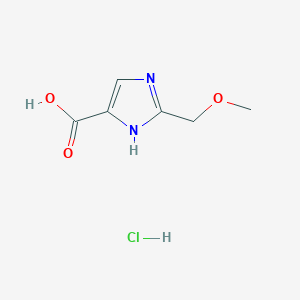
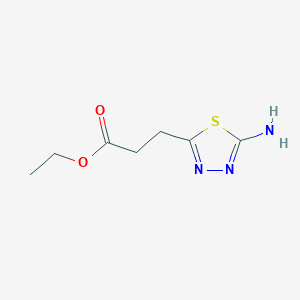
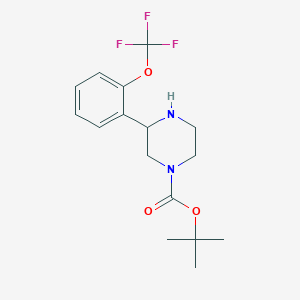
![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)

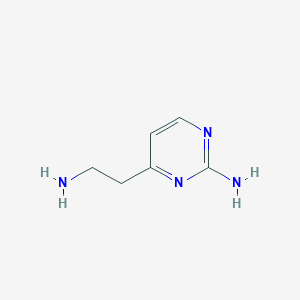
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
